molecular formula C12H16BrNO B8213783 N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)propan-2-amine

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)propan-2-amine

Cat. No.: B8213783
M. Wt: 270.17 g/mol
InChI Key: FPUQHRAAHVTIDO-UHFFFAOYSA-N
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Description

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)propan-2-amine is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound features a bromine atom at the 7th position of the benzofuran ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)propan-2-amine typically involves the bromination of 2,3-dihydrobenzofuran followed by a series of functional group transformations. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent to introduce the bromine atom at the desired position . The brominated intermediate is then subjected to reductive amination with propan-2-amine under catalytic hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,3-dihydrobenzofuran
  • 2,3-Dihydrobenzofuran-5-amine
  • 6-Fluoro-2,3-dihydrobenzofuran
  • 5-Chloro-2,3-dihydrobenzofuran

Uniqueness

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)propan-2-amine is unique due to the presence of the bromine atom at the 7th position and the propan-2-amine moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

N-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(2)14-7-9-5-10-3-4-15-12(10)11(13)6-9/h5-6,8,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUQHRAAHVTIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(C(=C1)Br)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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